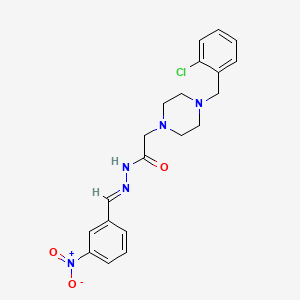
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(3-nitrobenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-nitrobenzylidene)acetohydrazide is a complex organic compound that features a piperazine ring, a chlorobenzyl group, and a nitrobenzylidene moiety. Compounds with such structures are often studied for their potential pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-nitrobenzylidene)acetohydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step may involve the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)-1-piperazine.
Acetohydrazide Formation: The next step could involve the reaction of the piperazine derivative with acetohydrazide under acidic or basic conditions.
Condensation Reaction: Finally, the acetohydrazide derivative is reacted with 3-nitrobenzaldehyde to form the desired compound through a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the nitro group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The chlorobenzyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation may be used.
Substitution: Nucleophiles like amines or thiols could be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperazine ring or nitro group.
Reduction: Reduced forms of the nitro group, such as amines.
Substitution: Substituted derivatives of the chlorobenzyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential pharmacological activities.
Biology
Antimicrobial Studies: It may be studied for its antimicrobial properties against bacteria and fungi.
Antitumor Research: Potential antitumor activities could be explored in cell culture and animal models.
Medicine
Drug Development: The compound could be investigated as a lead compound for developing new drugs with specific therapeutic targets.
Industry
Chemical Intermediates: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-nitrobenzylidene)acetohydrazide would depend on its specific biological activity. Generally, such compounds may interact with cellular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. For example, if it exhibits antimicrobial activity, it might inhibit bacterial cell wall synthesis or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-nitrobenzylidene)acetohydrazide: Similar compounds may include other piperazine derivatives with different substituents on the benzyl or nitro groups.
Uniqueness
Structural Features: The combination of a piperazine ring, chlorobenzyl group, and nitrobenzylidene moiety may confer unique biological activities compared to other compounds.
Pharmacological Potential: Its specific structure may result in unique interactions with biological targets, leading to distinct pharmacological profiles.
Eigenschaften
Molekularformel |
C20H22ClN5O3 |
|---|---|
Molekulargewicht |
415.9 g/mol |
IUPAC-Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H22ClN5O3/c21-19-7-2-1-5-17(19)14-24-8-10-25(11-9-24)15-20(27)23-22-13-16-4-3-6-18(12-16)26(28)29/h1-7,12-13H,8-11,14-15H2,(H,23,27)/b22-13+ |
InChI-Schlüssel |
GLPYVDSVHLCNSM-LPYMAVHISA-N |
Isomerische SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(3-Isopropoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12014261.png)

![N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12014266.png)
![(5Z)-3-(4-Methylbenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014271.png)
![(2E)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12014279.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12014285.png)
![[4-[(E)-[[2-(4-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12014287.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-chlorobenzohydrazide](/img/structure/B12014297.png)
![3-(4-methylphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12014300.png)
![N-(4-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12014304.png)
![[4-bromo-2-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12014316.png)
![1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014323.png)
